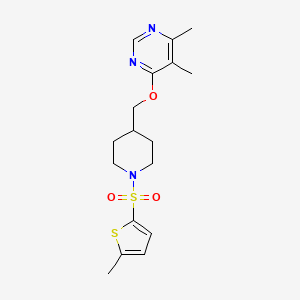![molecular formula C27H21BrN2O4S B2390733 N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330677-41-3](/img/structure/B2390733.png)
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as BB-94, is a synthetic compound that belongs to the class of sulfonamide inhibitors. It has been extensively studied in the field of cancer research due to its potential as an anticancer agent. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins.
Mécanisme D'action
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a potent inhibitor of MMPs, which are a family of zinc-dependent endopeptidases that are involved in the degradation of ECM proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various pathological conditions, including cancer. This compound inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit angiogenesis by preventing the degradation of ECM proteins, which are involved in the formation of new blood vessels. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of MMPs, which are involved in the degradation of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of MMPs and has been extensively studied in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising anticancer agent. However, this compound also has some limitations for lab experiments. It is a synthetic compound that can be expensive to synthesize and may not be readily available. In addition, this compound has been shown to have some off-target effects, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide. One direction is to investigate the potential of this compound as an anticancer agent in clinical trials. Another direction is to investigate the potential of this compound in other pathological conditions, such as inflammation and cardiovascular disease. In addition, future studies could focus on developing more potent and selective inhibitors of MMPs, which may have fewer off-target effects than this compound.
Méthodes De Synthèse
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-benzoyl-4-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-methyl-N-phenylsulfamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 4-aminobenzamide to form this compound.
Applications De Recherche Scientifique
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide has been extensively studied in the field of cancer research due to its potential as an anticancer agent. It has been shown to inhibit the activity of MMPs, which are involved in tumor invasion and metastasis. MMPs are also involved in the degradation of ECM proteins, which can promote angiogenesis and tumor growth. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, prostate cancer, and melanoma.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O4S/c1-30(22-10-6-3-7-11-22)35(33,34)23-15-12-20(13-16-23)27(32)29-25-17-14-21(28)18-24(25)26(31)19-8-4-2-5-9-19/h2-18H,1H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJMOWGPXKZPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2390650.png)
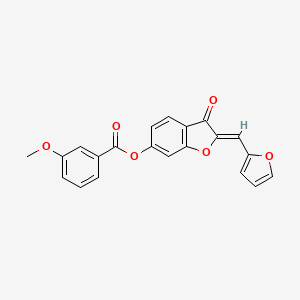
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2390652.png)
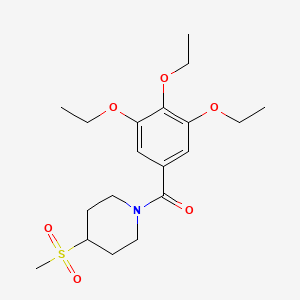
![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)
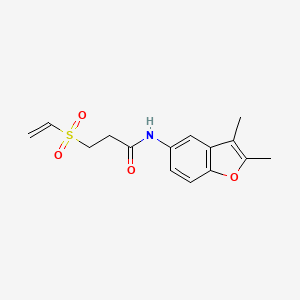
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)
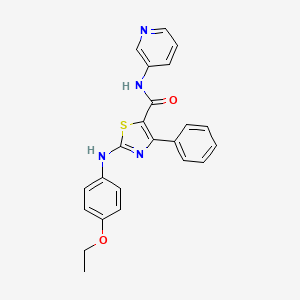
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
